N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide
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Overview
Description
N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a chlorobenzoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-N-phenylbenzene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide
- 4-Chlorobenzoyl chloride
- 4-Chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide
Uniqueness
N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
CAS No. |
61860-79-5 |
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Molecular Formula |
C20H16ClNO4S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(N-(4-methylphenyl)sulfonylanilino) 4-chlorobenzoate |
InChI |
InChI=1S/C20H16ClNO4S/c1-15-7-13-19(14-8-15)27(24,25)22(18-5-3-2-4-6-18)26-20(23)16-9-11-17(21)12-10-16/h2-14H,1H3 |
InChI Key |
ZANFDOAAWGZXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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